5-Isopropyl-1H-pyrazole-3-methanol
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Overview
Description
5-Isopropyl-1H-pyrazole-3-methanol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1H-pyrazole-3-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with an appropriate β-keto ester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents that are environmentally friendly and cost-effective are often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1H-pyrazole-3-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Isopropyl-1H-pyrazole-3-carbaldehyde or 5-Isopropyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-Isopropyl-1,2-dihydro-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
5-Isopropyl-1H-pyrazole-3-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Isopropyl-1H-pyrazole-3-methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl group and the pyrazole ring are key functional groups that interact with biological targets, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-methanol: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
5-Methyl-1H-pyrazole-3-methanol: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
5-Phenyl-1H-pyrazole-3-methanol: Contains a phenyl group, which significantly alters its chemical and biological properties.
Uniqueness
5-Isopropyl-1H-pyrazole-3-methanol is unique due to the presence of the isopropyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(3-propan-2-yl-1H-pyrazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-10)8-9-7/h3,5,10H,4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQFAYMQULYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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